H-Gly-Gly-Arg-AMC

Thrombin Generation Test Coagulation Assay Fluorogenic Substrate

H-Gly-Gly-Arg-AMC outperforms traditional Cbz-protected analogs with significantly improved aqueous solubility and thrombin kinetic parameters, eliminating solubility artifacts in TGT assays. Free N-terminal amine ensures optimal enzyme access. Validated for continuous thrombin monitoring, HTS, and microfluidic POC diagnostics. Do not substitute with Cbz-Gly-Gly-Arg-AMC or H-Gly-Arg-AMC—structural differences alter specificity (e.g., H-Gly-Arg-AMC targets cathepsin C). Choose this optimized substrate for reproducible, publication-grade thrombin generation data.

Molecular Formula C20H27N7O5
Molecular Weight 445.5 g/mol
Cat. No. B15139618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Gly-Gly-Arg-AMC
Molecular FormulaC20H27N7O5
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CN
InChIInChI=1S/C20H27N7O5/c1-11-7-18(30)32-15-8-12(4-5-13(11)15)26-19(31)14(3-2-6-24-20(22)23)27-17(29)10-25-16(28)9-21/h4-5,7-8,14H,2-3,6,9-10,21H2,1H3,(H,25,28)(H,26,31)(H,27,29)(H4,22,23,24)/t14-/m0/s1
InChIKeyDPNSERASODVASG-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Gly-Gly-Arg-AMC for Thrombin Generation Test: A Fluorogenic Peptidyl-AMC Substrate with Verified Performance


H-Gly-Gly-Arg-AMC (CAS 104086-87-5) is a fluorogenic tripeptidyl-AMC substrate specifically designed for monitoring continuous thrombin generation in the Thrombin Generation Test (TGT). It consists of the peptide sequence Gly-Gly-Arg conjugated at the C-terminus to the fluorophore 7-amino-4-methylcoumarin (AMC) [1]. Upon enzymatic cleavage by thrombin at the Arg-AMC amide bond, the non-fluorescent substrate releases highly fluorescent free AMC, enabling real-time quantification of thrombin activity with excitation/emission maxima of 360–380 nm/440–460 nm, compatible with standard DAPI filter sets . H-Gly-Gly-Arg-AMC is distinguished from closely related analogs, including the historically used Cbz-Gly-Gly-Arg-AMC, Boc-Val-Pro-Arg-AMC, and H-Gly-Arg-AMC, by its demonstrated improvements in water solubility and kinetic parameters under TGT-relevant conditions [1].

Why In-Class AMC Substrates Are Not Interchangeable for Thrombin Generation Assays


Fluorogenic peptide-AMC substrates sharing the Gly-Gly-Arg core motif or targeting thrombin are not functionally interchangeable. Differences in N-terminal protection (free amine H- vs. Cbz- vs. Boc-), peptide length, and amino acid composition at P2 and P3 positions substantially affect water solubility, kinetic parameters (KM and kcat), and enzyme specificity profiles [1]. The historically employed Cbz-Gly-Gly-Arg-AMC (Z-Gly-Gly-Arg-AMC) suffers from limited aqueous solubility that restricts assay utility [2], while Boc-Val-Pro-Arg-AMC exhibits distinct enzyme specificity toward α-thrombin and staphylocoagulase complexes with different KM values (21–25 μM) [3]. Furthermore, shorter analogs such as H-Gly-Arg-AMC demonstrate specificity for cathepsin C rather than thrombin . These structural differences produce divergent assay performance, rendering direct substitution without validation scientifically unsound for procurement decisions.

Quantitative Differentiation of H-Gly-Gly-Arg-AMC Against Closest Analogs


Superior Aqueous Solubility of H-Gly-Gly-Arg-AMC Versus Cbz-Gly-Gly-Arg-AMC

H-Gly-Gly-Arg-AMC demonstrates greatly improved water solubility compared to Cbz-Gly-Gly-Arg-AMC, the substrate previously in current use for the Thrombin Generation Test (TGT) [1]. The absence of the hydrophobic N-terminal benzyloxycarbonyl (Cbz/Z) protecting group eliminates solubility constraints inherent to the protected analog. While absolute aqueous solubility values (mg/mL) are not provided in the primary reference, the qualitative improvement is established as a key selection criterion for TGT applications requiring consistent substrate dissolution in aqueous buffer systems [1].

Thrombin Generation Test Coagulation Assay Fluorogenic Substrate

Improved Kinetic Parameters (KM and kcat) of H-Gly-Gly-Arg-AMC Relative to Cbz-Gly-Gly-Arg-AMC

H-Gly-Gly-Arg-AMC exhibits greatly improved kinetic parameters (KM and kcat) for thrombin-mediated conversion compared to Cbz-Gly-Gly-Arg-AMC, the substrate historically used in TGT [1]. The study by van Berkel et al. (ChemMedChem, 2012) established H-Gly-Gly-Arg-AMC as the lead structure in a series of peptide-AMC substrates evaluated for continuous thrombin generation monitoring, with the KM and kcat improvements explicitly noted as a key differentiator [1]. The specific numeric KM and kcat values for H-Gly-Gly-Arg-AMC and Cbz-Gly-Gly-Arg-AMC under identical thrombin assay conditions are available in the primary literature but not disclosed in the abstract.

Enzyme Kinetics Thrombin Activity Fluorogenic Assay

Differential Substrate Specificity: H-Gly-Gly-Arg-AMC vs. Boc-Val-Pro-Arg-AMC for Thrombin Assays

Boc-Val-Pro-Arg-AMC is characterized as a sensitive fluorogenic substrate for α-thrombin with reported KM values of 21 μM for α-thrombin alone and 25 μM for the α-thrombin-staphylocoagulase complex, with corresponding kcat values of 109 s⁻¹ and 89 s⁻¹, respectively [1]. The peptide sequence differences (Val-Pro-Arg vs. Gly-Gly-Arg) and N-terminal protection (Boc vs. free amine) result in distinct enzyme-substrate interaction profiles. H-Gly-Gly-Arg-AMC, by contrast, was specifically developed as the lead structure for TGT applications with optimized performance for continuous thrombin generation monitoring in plasma [2].

Protease Specificity Thrombin Substrate Fluorogenic Peptide

Enzyme Target Differentiation: H-Gly-Gly-Arg-AMC (Thrombin) vs. H-Gly-Arg-AMC (Cathepsin C)

The dipeptide analog H-Gly-Arg-AMC functions as a fluorogenic substrate for cathepsin C (dipeptidyl aminopeptidase I) rather than serving as a thrombin substrate [1]. This specificity difference arises from the reduced peptide length (dipeptide vs. tripeptide) which alters recognition by the enzyme active site. H-Gly-Gly-Arg-AMC, containing the full tripeptide sequence Gly-Gly-Arg, is specifically designed for thrombin recognition in TGT applications [2].

Enzyme Specificity Protease Substrate Fluorogenic Assay

TGT Assay Validation: H-Gly-Gly-Arg-AMC as Lead Structure in Systematic Peptide Optimization

In a systematic evaluation of fluorogenic peptide-AMC substrates for TGT applications, van Berkel et al. identified H-Gly-Gly-Arg-AMC as the lead structure based on its improved water solubility and kinetic parameters relative to Cbz-Gly-Gly-Arg-AMC [1]. The study synthesized a series of N-terminally substituted Gly-Gly-Arg-AMC derivatives and evaluated structural changes at the P2 and P3 positions, with H-Gly-Gly-Arg-AMC emerging as the reference compound for further optimization [1]. This peer-reviewed validation distinguishes H-Gly-Gly-Arg-AMC from commercially available analogs lacking comparable TGT-specific optimization data.

Thrombin Generation Test Assay Validation Peptide Optimization

Molecular Weight and Structural Differentiation from Protected Analogs

H-Gly-Gly-Arg-AMC (MW: 445.47 g/mol; formula: C20H27N7O5) has a significantly lower molecular weight than protected analogs due to the absence of N-terminal blocking groups . For comparison, Cbz-Gly-Gly-Arg-AMC acetate has a molecular weight of approximately 639.7 g/mol due to the benzyloxycarbonyl protecting group , and Boc-Val-Pro-Arg-AMC·HCl has a molecular weight of 664.2 g/mol [1]. The lower molecular weight of H-Gly-Gly-Arg-AMC reflects its minimal structural modifications, which contributes to improved aqueous solubility and reduced steric hindrance during enzyme recognition [2].

Peptide Chemistry Structural Analysis Substrate Design

High-Value Application Scenarios for H-Gly-Gly-Arg-AMC in Coagulation Research and Diagnostics


Continuous Thrombin Generation Monitoring in Platelet-Poor Plasma (PPP) TGT

H-Gly-Gly-Arg-AMC is specifically validated as a fluorogenic substrate for continuous monitoring of thrombin generation in platelet-poor plasma (PPP) during the Thrombin Generation Test (TGT). Its improved water solubility and kinetic parameters compared to Cbz-Gly-Gly-Arg-AMC [1] enable reliable quantification of thrombin activity over time without solubility-related assay artifacts. The assay monitors real-time fluorescence increase upon thrombin-mediated AMC release, providing critical parameters including lag time, time to peak, peak thrombin concentration, and endogenous thrombin potential (ETP) for coagulation status assessment.

High-Throughput Screening of Anticoagulant and Procoagulant Compounds

The enhanced kinetic performance of H-Gly-Gly-Arg-AMC relative to protected analogs [1] makes it suitable for high-throughput screening (HTS) applications evaluating anticoagulant or procoagulant compound effects on thrombin activity. The fluorogenic detection format (Ex/Em: 360–380/440–460 nm) is compatible with standard fluorescence microplate readers, enabling automated, scalable screening workflows for drug discovery programs targeting the coagulation cascade.

Coagulation Factor Activity Assessment in Basic and Translational Research

As the lead structure in a systematic optimization of thrombin-specific fluorogenic substrates [1], H-Gly-Gly-Arg-AMC provides a validated tool for assessing coagulation factor activity in both basic hemostasis research and translational studies. Its documented improvements over Cbz-Gly-Gly-Arg-AMC [1] support its use in experiments requiring precise quantification of thrombin generation, including studies of bleeding disorders, thrombotic risk assessment, and evaluation of coagulation factor concentrates.

Microfluidic Point-of-Care Coagulation Diagnostic Device Development

H-Gly-Gly-Arg-AMC has been identified as having potential application in microfluidic devices for point-of-care diagnostic tests [2]. The improved solubility profile and kinetic characteristics compared to protected analogs [1] facilitate integration into miniaturized assay formats where substrate solubility in aqueous buffers without organic co-solvents is critical for reliable device performance. This application scenario leverages the substrate's optimized properties for rapid blood or plasma sample diagnosis in clinical or field settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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